molecular formula C17H15N3O B2698899 N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide CAS No. 476633-89-3

N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide

Cat. No. B2698899
CAS RN: 476633-89-3
M. Wt: 277.327
InChI Key: NAJMKPMXTKTFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole derivatives are significant for medicinal chemistry due to their diverse biological activity . They are present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs .


Synthesis Analysis

Benzimidazole derivatives can be synthesized in good yields by involving 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine as reactive intermediates .


Molecular Structure Analysis

The structure of similar compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

The development of efficient methods to synthesize biologically important heterocyclic compounds from readily available starting materials is attractive and significant in organic and medicinal chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were characterized by spectral data .

Scientific Research Applications

Organic Synthesis

This compound is used in the synthesis of new benzamidine derivatives . It involves 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzyli­dene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine as reactive intermediates .

Medicinal Chemistry

Benzimidazole derivatives, including this compound, are significant for medicinal chemistry . They are associated with diverse biological activity and clinical applications .

Antiparasitic Drugs

Benzimidazole derivatives are present in various antiparasitic drugs . This compound, being a benzimidazole derivative, could potentially have antiparasitic properties .

Fungicidal Drugs

Benzimidazole derivatives are also used in fungicidal drugs . This compound could potentially be used in the development of new fungicidal drugs .

Anti-inflammatory Drugs

Benzimidazole derivatives are used in anti-inflammatory drugs . This compound could potentially be used in the development of new anti-inflammatory drugs .

Herbicides

Benzimidazole derivatives are used in herbicides . This compound could potentially be used in the development of new herbicides .

Antiprotozoal and Antigiardial Activities

Various benzimidazole derivatives have been reported to exhibit antiprotozoal and antigiardial activities . This compound, being a benzimidazole derivative, could potentially have antiprotozoal and antigiardial properties .

Antimicrobial Activity

A series of N’- (1,3-benzothiazol-2-yl)-arylamide derivatives, including this compound, have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal species . This compound showed promising activity against Staphylococcus aureus .

Mechanism of Action

While the mechanism of action for the specific compound isn’t available, benzimidazole derivatives are known for their diverse biological activity and clinical applications .

Safety and Hazards

As for the safety and hazards, it’s important to note that Sigma-Aldrich sells similar products as-is and makes no representation or warranty whatsoever with respect to the product .

Future Directions

Benzimidazole derivatives are a main focus for many laboratories in the world to prepare better anticancer drugs . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-17(12-5-6-12)18-13-9-7-11(8-10-13)16-19-14-3-1-2-4-15(14)20-16/h1-4,7-10,12H,5-6H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJMKPMXTKTFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.